molecular formula C9H10BrNO3 B13519534 Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate

Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate

Cat. No.: B13519534
M. Wt: 260.08 g/mol
InChI Key: ZRMUVQCISDPWIS-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate is an organic compound with a pyridine ring substituted with a bromomethyl group, a methoxy group, and a carboxylate ester

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate

InChI

InChI=1S/C9H10BrNO3/c1-13-8-4-3-6(9(12)14-2)7(5-10)11-8/h3-4H,5H2,1-2H3

InChI Key

ZRMUVQCISDPWIS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)OC)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate typically involves the bromination of a suitable precursor. One common method involves the bromination of 2-methyl-6-methoxypyridine-3-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Substitution Reactions at the Bromomethyl Group

The bromomethyl group (CH₂Br) undergoes nucleophilic substitution reactions, enabling diverse functional group transformations:

  • Nucleophilic replacement :

    • Amines : Reaction with primary/secondary amines under basic conditions yields aminoethyl derivatives .

    • Alcohols : Substitution with hydroxide or alkoxide ions produces hydroxymethyl analogs .

    • Thiols : Formation of thiomethyl pyridines via thiolate nucleophiles .

Nucleophile Conditions Product
NH₃/NaOHBasic conditions, reflux2-(aminoethyl)-6-methoxypyridine-3-carboxylate
OH⁻Aqueous NaOH, 60°C2-(hydroxymethyl)-6-methoxypyridine-3-carboxylate
SH⁻Thiols, DMF2-(thiomethyl)-6-methoxypyridine-3-carboxylate

Hydrolysis of the Ester Group

The methyl ester at the 3-position undergoes hydrolysis to form carboxylic acids, a critical step in generating bioactive derivatives :

  • Basic hydrolysis :

    • Reagents : Aqueous NaOH or KOH

    • Conditions : Reflux in ethanol/water mixtures

    • Product : 2-(bromomethyl)-6-methoxypyridine-3-carboxylic acid

Hydrolysis Method Conditions Yield
Basic (NaOH)50% aqueous NaOH, ethanol, 80°C, 4h89–92%
Acidic (HCl)HCl, THF/MeOH, room temperature85–88%

Oxidation of the Methoxy Group

The methoxy group (-OCH₃) at position 6 can be oxidized to carbonyl derivatives, expanding synthetic utility :

  • Aldehyde formation :

    • Reagents : KMnO₄, acidic conditions

    • Conditions : 50% H₂SO₄, 0°C

  • Carboxylic acid formation :

    • Reagents : KMnO₄, H₂O, heat

Analytical Characterization

Key analytical techniques confirm structural integrity:

  • ¹H NMR :

    • δ 6.30 (s, 2H, H-3/H-5)

    • δ 4.33 (q, OCH₃)

    • δ 3.88 (s, COOCH₃)

  • IR :

    • Strong carbonyl absorption at ~1700 cm⁻¹ (ester)

    • C-Br stretch at ~500 cm⁻¹

Scientific Research Applications

Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromomethylbenzoate: Similar structure but with a benzene ring instead of a pyridine ring.

    Methyl 2-bromoacetate: Contains a bromoacetate group instead of a bromomethyl group.

    Methyl 2-bromomethylacrylate: Contains an acrylate group instead of a pyridine ring.

Uniqueness

Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate is unique due to the presence of the pyridine ring, which imparts different electronic properties and reactivity compared to benzene or acrylate derivatives. The combination of the bromomethyl and methoxy groups on the pyridine ring makes it a versatile intermediate for various chemical transformations and applications.

Biological Activity

Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrN1O3C_{11}H_{12}BrN_{1}O_{3}. The presence of the bromomethyl group and the methoxy substituent on the pyridine ring are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, structural analogs have been tested against Mycobacterium tuberculosis (M. tb), showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure can enhance potency against resistant strains of bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A4M. tb
Compound B8Staphylococcus aureus
This compoundTBDTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that similar pyridine derivatives can induce apoptosis in cancer cell lines, including melanoma and colon carcinoma cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptosis .

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study involving various derivatives of pyridine demonstrated that upon treatment with this compound, significant cytotoxic effects were observed in human melanoma (A375) and colon carcinoma (HCT-116) cell lines. The IC50 values ranged from 5 to 15 µM, indicating a moderate to high level of activity against these cancer types .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)10Induction of ROS
HCT-116 (Colon)12Apoptosis via caspase activation
Vero Cells>20Low cytotoxicity

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the bromomethyl or methoxy groups can significantly alter its lipophilicity and, consequently, its interaction with biological membranes.

Key Findings:

  • Increasing lipophilicity generally enhances antimicrobial activity against M. tb.
  • The presence of electron-withdrawing groups can lower cytotoxicity in mammalian cells while maintaining efficacy against pathogens.

Q & A

Q. What are the key considerations for synthesizing Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis typically involves introducing the bromomethyl group at the 2-position of a pre-functionalized pyridine ring. A critical step is the regioselective bromination of a methyl group, which can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions. For example, highlights the importance of nitrogen nucleophiles in directing regioselectivity during substitution reactions on pyridine derivatives. To minimize side reactions (e.g., over-bromination or ring oxidation), maintain strict temperature control (0–25°C) and use anhydrous solvents. Purification via column chromatography (e.g., hexane:ethyl acetate gradients) is recommended to isolate the product .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer : Key diagnostic peaks in 1H^1H NMR include:
  • δ 4.66 ppm (s, 2H) : Bromomethyl (–CH2_2Br) protons, split as a singlet due to equivalent environments.
  • δ 3.99 ppm (s, 3H) : Methoxy (–OCH3_3) group.
  • δ 7.0–8.0 ppm (m) : Aromatic protons on the pyridine ring, with splitting patterns dependent on substitution (e.g., meta-coupling between positions 4 and 5).
    Compare these with literature data for analogous compounds, such as methyl 2-(bromomethyl)-6-fluorobenzoate (), where similar splitting patterns are observed for the bromomethyl group .

Q. What are common side reactions during bromomethylation, and how can they be mitigated?

  • Methodological Answer : Side reactions include:
  • Di-bromination : Occurs if stoichiometry or reaction time is not optimized. Use 1.0–1.2 equivalents of brominating agents.
  • Ester hydrolysis : Prevented by avoiding protic solvents (e.g., use dichloromethane or THF).
  • Ring halogenation : Minimized by electron-withdrawing groups (e.g., the methoxy and ester groups) directing bromination to the methyl group. Monitor reaction progress via TLC (silica, UV visualization) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the transition state of SN2_2 reactions involving the bromomethyl group. Key parameters include:
  • Electrostatic potential maps to identify nucleophilic attack sites.
  • Activation energy barriers for substitutions with amines, thiols, or alkoxides.
    Compare computational results with experimental kinetic data (e.g., rate constants in acetonitrile vs. DMF) to validate predictions. demonstrates similar approaches for esterification reactions involving bromophenol derivatives .

Q. What strategies resolve contradictory spectroscopic data for intermediates in the synthesis of this compound?

  • Methodological Answer : Contradictions often arise from:
  • Rotamers or conformational isomers : Use variable-temperature NMR to coalesce split peaks.
  • Impurity overlaps : Employ 2D NMR (e.g., HSQC, HMBC) to assign signals unambiguously.
    For example, reports 1H^1H-13C^13C correlations for a bromomethyl-containing ester, resolving ambiguities in aromatic proton assignments. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How can regioselectivity challenges be addressed when designing derivatives with additional substituents?

  • Methodological Answer :
  • Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution.
  • Cross-coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig couplings to add aryl/heteroaryl groups without disrupting existing functionalities. illustrates the use of palladium catalysts for coupling reactions on similar pyridine esters .

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